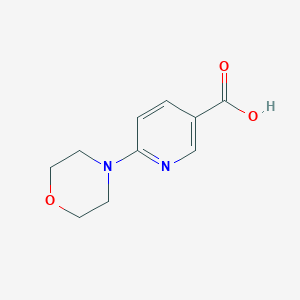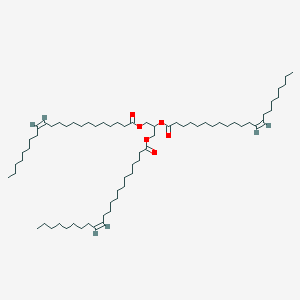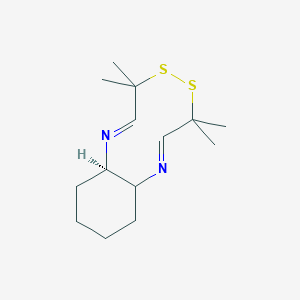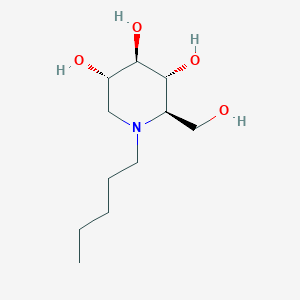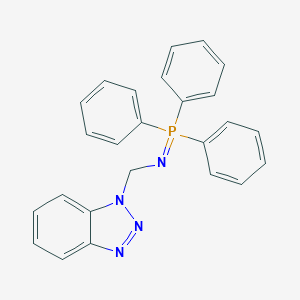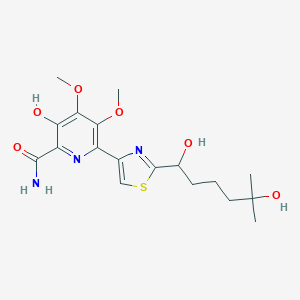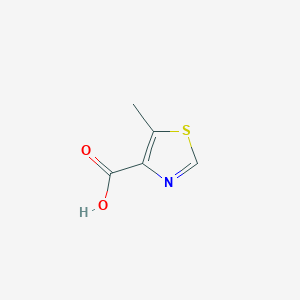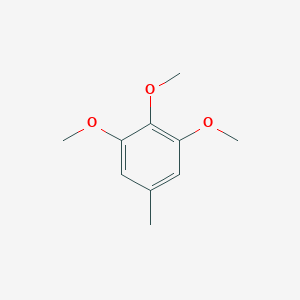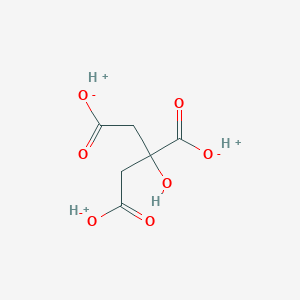
2-(1-Butynyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Butynyl)cyclohexanone, also known as BCH, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. BCH belongs to the class of compounds known as alkynyl ketones and has been studied for its ability to inhibit certain enzymes and promote cell death in cancer cells.
Applications De Recherche Scientifique
2-(1-Butynyl)cyclohexanone has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell death in cancer cells and have been investigated as potential cancer therapeutics.
Mécanisme D'action
The mechanism of action of 2-(1-Butynyl)cyclohexanone involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package and organize DNA in the cell nucleus. By inhibiting HDAC activity, 2-(1-Butynyl)cyclohexanone promotes the acetylation of histones, which leads to changes in gene expression and ultimately, cell death in cancer cells.
Biochemical and Physiological Effects
2-(1-Butynyl)cyclohexanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of HDAC activity and subsequent changes in gene expression. In addition, 2-(1-Butynyl)cyclohexanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Butynyl)cyclohexanone in lab experiments is its relatively simple synthesis method. In addition, 2-(1-Butynyl)cyclohexanone has been shown to have potent anticancer activity, making it a promising candidate for further research. However, one limitation of using 2-(1-Butynyl)cyclohexanone in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 2-(1-Butynyl)cyclohexanone. One area of interest is the development of more potent and selective HDAC inhibitors, which may have increased efficacy and reduced toxicity compared to 2-(1-Butynyl)cyclohexanone. In addition, the use of 2-(1-Butynyl)cyclohexanone in combination with other anticancer agents may enhance its therapeutic potential. Finally, the investigation of the molecular mechanisms underlying the anticancer activity of 2-(1-Butynyl)cyclohexanone may provide insights into novel targets for cancer therapy.
Conclusion
In conclusion, 2-(1-Butynyl)cyclohexanone is a promising compound that has been studied for its potential therapeutic applications in cancer treatment. Its ability to inhibit HDAC activity and induce cell death in cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for research on 2-(1-Butynyl)cyclohexanone are diverse and may lead to the development of more effective cancer therapeutics.
Méthodes De Synthèse
The synthesis of 2-(1-Butynyl)cyclohexanone involves the reaction of cyclohexanone with propargyl bromide in the presence of a base such as sodium hydride. The resulting product is then subjected to hydrogenation to yield 2-(1-Butynyl)cyclohexanone. The synthesis of 2-(1-Butynyl)cyclohexanone is relatively straightforward and has been reported in several studies.
Propriétés
Numéro CAS |
116373-17-2 |
|---|---|
Nom du produit |
2-(1-Butynyl)cyclohexanone |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-but-1-ynylcyclohexan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2,4-5,7-8H2,1H3 |
Clé InChI |
BPGVMTFAFHATOL-UHFFFAOYSA-N |
SMILES |
CCC#CC1CCCCC1=O |
SMILES canonique |
CCC#CC1CCCCC1=O |
Synonymes |
Cyclohexanone, 2-(1-butynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



